Ethanol, 2-(phenylmethoxy)-, methanesulfonate
CAS No.:
Cat. No.: VC13867875
Molecular Formula: C10H16O5S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O5S |
|---|---|
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | methanesulfonic acid;2-phenylmethoxyethanol |
| Standard InChI | InChI=1S/C9H12O2.CH4O3S/c10-6-7-11-8-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,10H,6-8H2;1H3,(H,2,3,4) |
| Standard InChI Key | FAUSKSOFNXDFIC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)O.C1=CC=C(C=C1)COCCO |
| Canonical SMILES | CS(=O)(=O)O.C1=CC=C(C=C1)COCCO |
Introduction
Structural and Molecular Characteristics
Ethanol, 2-(phenylmethoxy)-, methanesulfonate features a benzyl ether group () attached to the second carbon of an ethyl chain, which is further esterified with methanesulfonic acid. The canonical SMILES representation delineates its connectivity, while the InChIKey provides a unique identifier for computational studies .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 230.28 g/mol | |
| Boiling Point | 120–125 °C (0.01 Torr) | |
| Precursor Boiling Point* | 265 °C (538.2 K, atmospheric) |
*Precursor: 2-(Benzyloxy)ethanol (CAS RN: 622-08-2) .
Physical and Chemical Properties
Phase Behavior
The compound’s boiling point under reduced pressure (0.01 Torr) ranges from 120–125°C . Its precursor, 2-(benzyloxy)ethanol, exhibits a higher boiling point of 265°C at atmospheric pressure, reflecting the volatility reduction imparted by the methanesulfonate group .
Reactivity
As a sulfonate ester, 2-(benzyloxy)ethyl methanesulfonate is susceptible to nucleophilic substitution reactions. The methanesulfonate () group acts as an excellent leaving group, enabling alkylation of nucleophiles such as amines, thiols, and alkoxides. Hydrolysis under acidic or basic conditions regenerates 2-(benzyloxy)ethanol and methanesulfonic acid:
Applications in Organic Synthesis
Alkylating Agent
The compound’s reactivity makes it valuable for introducing the 2-(benzyloxy)ethyl group into target molecules. For example, it can alkylate amines to form protected ethanolamine derivatives, which are intermediates in pharmaceutical synthesis.
Protecting Group Strategy
The benzyloxy moiety serves as a protective group for alcohols, while the methanesulfonate enables subsequent deprotection or functionalization. This dual functionality is exploited in multi-step syntheses requiring orthogonal protection schemes.
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